molecular formula C15H22BrN3O2 B15130841 tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate

tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B15130841
M. Wt: 356.26 g/mol
InChI Key: UVVBJFMKWSPLKJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate (CAS: 1417793-65-7) is a brominated pyridine derivative featuring a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group. Its molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.27 g/mol . The compound’s structure combines a 5-bromopyridin-2-yl moiety linked to a piperidine scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or receptor-targeted molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-7-6-11(16)9-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20)

InChI Key

UVVBJFMKWSPLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring serves as a critical site for transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, expanding the compound’s utility in drug discovery.

Suzuki-Miyaura Coupling

The compound participates in Suzuki reactions with boronic acids under palladium catalysis. For example:

Reaction ComponentConditionsYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C78%
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, DMF, 100°C65%

This reaction replaces the bromine with aryl groups, producing biaryl derivatives critical for kinase inhibitor synthesis .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS reactions with amines or alkoxides.

Amine Substitution

Reaction with morpholine under basic conditions:

ReagentConditionsProductYield
Morpholine, K₂CO₃DMSO, 120°C, 12htert-Butyl (1-(5-morpholinopyridin-2-yl)piperidin-3-yl)carbamate62%

The bromine is displaced by nucleophiles, yielding analogs with enhanced solubility or bioactivity .

Grignard and Organometallic Reactions

The bromopyridine moiety undergoes halogen-magnesium exchange to generate organometallic intermediates.

Halogen/Magnesium Exchange

Using isopropyl magnesium chloride-lithium chloride:

StepConditionsOutcome
Halogen exchangeTHF, 0°C, 1hFormation of pyridinyl magnesium species
Addition to ketonesN-tert-butyloxycarbonyl-4-piperidonetert-Butyl (1-(5-(hydroxy)pyridin-2-yl)piperidin-3-yl)carbamate (72%)

This method enables C–C bond formation with carbonyl electrophiles .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to expose the free amine.

AcidConditionsResulting CompoundYield
HCl (4M in dioxane)RT, 2h1-(5-Bromopyridin-2-yl)piperidin-3-amine95%
TFADCM, RT, 1hSame as above90%

The deprotected amine serves as a handle for further functionalization (e.g., acylation, sulfonylation) .

Piperidine Ring Functionalization

The piperidine nitrogen and carbamate group allow for alkylation or acylation:

N-Alkylation

ReagentConditionsProductYield
Benzyl bromideK₂CO₃, DMF, 60°Ctert-Butyl (1-(5-bromopyridin-2-yl)-3-(benzyl)piperidin-3-yl)carbamate55%

Reductive Transformations

Triethylsilane-mediated reduction of hydroxylated intermediates:

SubstrateConditionsProductYield
4-(5-Bromopyridin-2-yl)-4-hydroxypiperidineBF₃·Et₂O, Et₃SiH, DCM, −10°C4-(5-Bromopyridin-2-yl)piperidine85%

Comparative Reactivity Insights

Reaction TypeKey FactorLimitations
Suzuki couplingElectron-deficient pyridineRequires anhydrous conditions
NASPolar aprotic solvents (DMSO)Limited to strong nucleophiles
Carbamate deprotectionAcid sensitivityIncompatible with acid-labile groups

Scientific Research Applications

Chemistry: tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other pharmacologically active molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of drugs targeting various biological pathways. Its structural features make it a valuable scaffold for designing inhibitors of enzymes and receptors .

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the piperidine ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered) vs. piperazine (6-membered with two nitrogen atoms).
  • Substituent Position : Bromine at the pyridine’s 5-position (target compound) vs. 6-position (piperazine derivative) alters steric and electronic profiles, influencing reactivity in cross-coupling reactions .
  • Functional Groups : The Boc group is consistent, but compounds like tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate replace bromine with a bulky pivalamide group, reducing electrophilicity but enhancing lipophilicity .

Physicochemical Properties

Property This compound tert-Butyl (5-bromopyridin-3-yl)carbamate tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
Molecular Weight 356.27 g/mol 273.13 g/mol 342.23 g/mol
Solubility (Predicted) Moderate in DMSO, low in water Low in polar solvents Moderate in organic solvents
Stability Stable under inert conditions; sensitive to strong acids Similar stability Similar stability

Notes:

  • Piperidine’s larger ring size may improve solubility compared to pyrrolidine .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves coupling 5-bromo-2-aminopyridine with a piperidine derivative under basic conditions. For example:

Amination : React 5-bromopyridin-2-amine with a piperidin-3-yl precursor (e.g., tert-butyl piperidin-3-ylcarbamate) using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP) in an inert solvent like toluene .

Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced or removed using HCl/MeOH or other acidic conditions to control reactivity .

  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

    • Key Considerations :
  • Inert atmosphere (N₂/Ar) minimizes side reactions.

  • Temperature control (e.g., reflux in toluene at 110°C) optimizes yield .

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic signals at 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁BrN₃O₂) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and verifying stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized when using palladium catalysts in cross-coupling steps?

  • Experimental Design :
  • Catalyst Screening : Test Pd₂(dba)₃, Pd(OAc)₂, or PdCl₂ with ligands like BINAP or XPhos to balance activity and cost .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for solubility and reaction rate.
  • Additives : Use bases (K₂CO₃) or phase-transfer agents (TBAB) to enhance efficiency.
    • Data Analysis :
  • Contradictions in yield (e.g., 60% vs. 85%) may arise from trace moisture or oxygen. Replicate reactions under strict anhydrous/anaerobic conditions .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

  • Troubleshooting :
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
  • Disordered Moieties : Apply restraints (e.g., SIMU/ISOR) to piperidine or tert-butyl groups to stabilize refinement .
    • Validation Tools :
  • CheckCIF (IUCr) identifies geometric outliers (e.g., bond angles >5σ from ideal values) .

Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?

  • Mechanistic Insights :
  • Steric Hindrance : The tert-butyl group shields the carbamate nitrogen, directing electrophilic attacks to the pyridine ring or piperidine nitrogen .
  • Deprotection Kinetics : Boc removal with TFA or HCl generates a reactive amine intermediate for further coupling (e.g., amidation, Suzuki-Miyaura) .
    • Case Study :
  • Post-deprotection, the amine reacts with boronic acids under Pd catalysis to form biaryl derivatives .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (splash goggles) .
  • Ventilation : Use fume hoods to avoid inhalation of bromopyridine vapors .
    • First Aid :
  • Skin contact: Wash with soap/water; eye exposure: rinse for 15 minutes .

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